molecular formula C10H12N2O B1303201 2-Propyl-1,3-benzoxazol-5-amine CAS No. 886361-62-2

2-Propyl-1,3-benzoxazol-5-amine

Cat. No. B1303201
M. Wt: 176.21 g/mol
InChI Key: WYENCKOREHAFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Propyl-1,3-benzoxazol-5-amine” is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used for research and development .


Molecular Structure Analysis

The InChI code for “2-Propyl-1,3-benzoxazol-5-amine” is 1S/C10H12N2O/c1-2-3-10-12-8-6-7 (11)4-5-9 (8)13-10/h4-6H,2-3,11H2,1H3 . This indicates that the molecule consists of a benzoxazole ring with an amine group at the 5-position and a propyl group at the 2-position.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Propyl-1,3-benzoxazol-5-amine” are not available, benzoxazole derivatives are known to participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

“2-Propyl-1,3-benzoxazol-5-amine” is an irritant . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

  • Scientific Field: Synthetic Organic Chemistry

    • 2-Propyl-1,3-benzoxazol-5-amine is a chemical compound used in synthetic organic chemistry . It’s a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches .
    • The compound can be synthesized using various methods, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
    • The outcomes of these reactions can vary widely, depending on the specific conditions and reactants used .
  • Scientific Field: Medicinal Chemistry

    • Benzoxazole, a core structure in 2-Propyl-1,3-benzoxazol-5-amine, is known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
    • In drug discovery, benzoxazole has been used as a starting material for different mechanistic approaches .
    • The outcomes of these studies can provide valuable insights into the potential therapeutic applications of benzoxazole derivatives .
  • Scientific Field: Pharmaceutical Research

    • 2-Propyl-1,3-benzoxazol-5-amine may have potential applications in pharmaceutical research .
    • The compound could be used in the synthesis of new drugs, given its wide range of biological activities .
    • The outcomes of such research could lead to the development of new therapeutic agents .
  • Scientific Field: Industrial Applications

    • Benzoxazole, a core structure in 2-Propyl-1,3-benzoxazol-5-amine, connects synthetic organic chemistry to industrial areas .
    • It could potentially be used in the synthesis of various industrial chemicals .
    • The outcomes of these applications could contribute to the development of new industrial products .
  • Scientific Field: Proteomics Research

    • 2-Propyl-1,3-benzoxazol-5-amine is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • The compound could be used in various experimental procedures involving protein analysis .
    • The outcomes of such research could provide valuable insights into protein structures, functions, and interactions .
  • Scientific Field: Cancer Research

    • Some studies have shown that certain derivatives of 2-Propyl-1,3-benzoxazol-5-amine have potential anti-cancer properties .
    • In one study, a compound showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC 50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC 50- 102.02 μM) cancer cells .
    • The outcomes of such research could lead to the development of new therapeutic agents for cancer treatment .
  • Scientific Field: Synthetic Strategies

    • 2-Propyl-1,3-benzoxazol-5-amine, as a benzoxazole derivative, has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • The compound exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .
    • There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
  • Scientific Field: Cytotoxic Activity Studies

    • Certain derivatives of 2-Propyl-1,3-benzoxazol-5-amine have shown potential anti-cancer properties .
    • In one study, a compound showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC 50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC 50- 102.02 μM) cancer cells .
    • The outcomes of such research could lead to the development of new therapeutic agents for cancer treatment .

Safety And Hazards

As mentioned earlier, “2-Propyl-1,3-benzoxazol-5-amine” is an irritant . It’s important to handle it with care to avoid skin and eye contact. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-propyl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-3-10-12-8-6-7(11)4-5-9(8)13-10/h4-6H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYENCKOREHAFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311402
Record name 2-Propyl-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-1,3-benzoxazol-5-amine

CAS RN

886361-62-2
Record name 2-Propyl-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyl-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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